molecular formula C18H19F3N4O B6064047 N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6064047
M. Wt: 364.4 g/mol
InChI Key: CDUPINYGVOJWBJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase) [https://patents.google.com/patent/WO2013117844A1/]. This compound acts by potently inhibiting the phosphorylation and activation of CSF1R , a key signaling pathway that controls the survival, proliferation, and differentiation of macrophages and monocytes. Its primary research value lies in the investigation of tumor microenvironments, particularly in oncology, where tumor-associated macrophages (TAMs) are known to promote cancer progression, angiogenesis, and immunosuppression. By selectively targeting CSF1R, this inhibitor enables researchers to deplete or reprogram TAMs, providing a powerful tool for studying tumor immunology and evaluating potential therapeutic strategies in preclinical models. Furthermore, its application extends to immunological research, including the study of inflammatory diseases and bone metabolism, where CSF1R signaling plays a critical regulatory role. This makes it an essential chemical probe for dissecting the complex biology of the CSF1/CSF1R axis.

Properties

IUPAC Name

N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-11-4-6-13(7-5-11)15-16(18(19,20)21)24-25-14(22-8-9-26-3)10-12(2)23-17(15)25/h4-7,10,22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUPINYGVOJWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C13H14F3N5O
  • Molecular Weight : 303.28 g/mol
  • CAS Number : 74396-78-4

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily focusing on its effects on cellular processes and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine backbone exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis.

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway.
  • Cell Lines Tested : Various studies have utilized human cancer cell lines (e.g., A431 vulvar epidermal carcinoma) to evaluate the efficacy of similar pyrazolo derivatives in inhibiting cell growth and inducing apoptosis .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of pyrazolo[1,5-a]pyrimidine compounds have shown antimicrobial activity against various pathogens.

  • In Vitro Studies : Compounds similar to this compound have been tested against bacterial strains, demonstrating significant inhibition of growth in several cases .
  • Potential Applications : This antimicrobial activity suggests potential for use in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies highlight the biological activity of this compound and its analogs:

StudyFindingsReference
Anticancer Study Inhibition of A431 cell proliferation by pyrazolo derivatives
Antimicrobial Evaluation Significant antimicrobial activity against Staphylococcus aureus
Kinase Inhibition Targeting specific kinases related to cancer progression

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. For instance, a study highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as antituberculosis agents. The core structure has been associated with various modes of action against Mycobacterium tuberculosis (Mtb), revealing promising activity against resistant strains due to unique mechanisms that do not involve traditional pathways like cell-wall biosynthesis .

Anticancer Properties

Compounds within this class have shown potential in cancer therapy. A focused library of analogues was synthesized to evaluate their cytotoxicity against different cancer cell lines. The SAR studies revealed that modifications on the pyrazolo[1,5-a]pyrimidine scaffold could lead to enhanced antitumor activity while maintaining low cytotoxicity to normal cells .

Anti-inflammatory Effects

Recent findings suggest that certain derivatives of pyrazolo[1,5-a]pyrimidine possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves cyclocondensation reactions using commercially available β-ketoesters and aminopyrazoles. Variations in the synthesis process can lead to different structural analogues with varying biological activities.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of different substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly impacts biological activity. For instance:
    • Methylation at the nitrogen position enhances binding affinity to biological targets.
    • Trifluoromethyl substitutions improve metabolic stability .
  • Activity Correlation : Preliminary SAR studies demonstrated that certain structural modifications correlate with increased potency against Mtb strains. Compounds with specific functional groups showed lower minimum inhibitory concentrations (MICs), indicating stronger antimicrobial effects .

Case Study 1: Antitubercular Activity

A focused library of 27 compounds based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was evaluated for antitubercular activity. The best-performing compounds exhibited significant activity against Mtb with low cytotoxicity profiles. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Anticancer Screening

In a screening assay against various cancer cell lines, several derivatives of pyrazolo[1,5-a]pyrimidine demonstrated potent anticancer activity. The most active compounds were further analyzed for their mechanisms of action, revealing pathways involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogues

Notes:
  • R<sup>3</sup> Substituents : Replacement of 4-methylphenyl (Compound A) with 4-fluorophenyl (Compounds 47–51) enhances antimycobacterial activity, likely due to improved electron-withdrawing effects and target binding .
  • R<sup>7</sup> Substituents : Pyridinylmethyl groups (Compounds 47–51) improve M.tb inhibition compared to 2-methoxyethyl (Compound A), but may increase hERG liability. Morpholine-containing analogues (CAS 933020-64-5) prioritize solubility but lack reported activity data .
  • Trifluoromethyl at R<sup>2</sup> : Common in all listed compounds; critical for metabolic stability and target engagement .

Physicochemical and Pharmacokinetic Properties

Property Compound A Compound 47 Compound 48 Compound 51
Molecular Weight ~425 g/mol 409 g/mol 426 g/mol 479 g/mol
LogP<sup>a</sup> ~3.5 (est) 3.8 3.2 4.1
Melting Point Not reported 177–180°C 163–165°C 183–185°C
Microsomal Stability (Human) Not reported t₁/₂: 60 min t₁/₂: 75 min t₁/₂: 90 min
Notes:
  • Metabolic Stability : Bulkier R<sup>7</sup> groups (e.g., piperazinyl in Compound 51) enhance microsomal stability by reducing CYP450 metabolism .

Structure-Activity Relationship (SAR) Insights

Impact of Aromatic Substituents (R<sup>3</sup>)

  • 4-Fluorophenyl (Compounds 47–51) : Demonstrates superior M.tb inhibition (MIC < 0.1 µM) compared to 4-methylphenyl (Compound A), likely due to enhanced electrostatic interactions with ATP synthase .
  • 4-Trifluoromethylphenyl (Compound 15) : Shows high potency against Plasmodium DHODH, suggesting trifluoromethyl’s role in parasitic enzyme inhibition .

Role of Amine Substituents (R<sup>7</sup>)

  • Pyridinylmethyl vs. Methoxyethyl : Pyridine-based amines improve antimycobacterial activity but may require optimization for hERG safety margins.
  • Morpholine Derivatives (CAS 933020-64-5) : Introduce polar moieties to balance lipophilicity but lack efficacy data .

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces cyclocondensation time from 12 h to 2 h, improving yield by 15%.

One-Pot Strategies

Sequential bromination and amination in one pot are hindered by debromination side reactions (e.g., 61% yield loss). Isolating intermediates remains necessary.

Purification

Column chromatography (PE/EtOAc 7:3) achieves >95% purity for final products.

Analytical Data and Characterization

Intermediate ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
3-Bromo-7-(trifluoromethyl)-5-oneδ 13.00 (s, 1H, NH), 8.07 (s, 1H, C6-H), 6.74 (s, 1H, C2-H)164.42 (C=O), 118.9 (CF₃), 105.3 (C-Br)
Final Compoundδ 2.40 (s, 3H, Ar-CH₃), 3.40 (t, 2H, OCH₂), 3.55 (s, 3H, OCH₃), 8.20 (d, 2H, Ar-H)20.28 (Ar-CH₃), 58.9 (OCH₃), 70.1 (OCH₂), 118.9 (CF₃)

Q & A

Q. What crystallographic techniques resolve ambiguous electron density in pyrazolo[1,5-a]pyrimidine structures?

  • Methodological Answer :
  • High-Resolution Data : Collect data to 1.0 Å resolution using synchrotron sources to resolve disorder (e.g., trifluoromethyl rotamers) .
  • Twinned Refinement : Apply twin laws (e.g., BASF in SHELXL) for pseudo-merohedral twins .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π) influencing packing .

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